

Spectroscopic Analysis of 2-Propoxyethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Propoxyethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-propoxyethanol**, a widely used solvent in various industrial and pharmaceutical applications. The guide focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of **2-propoxyethanol** in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-propoxyethanol** exhibits characteristic absorption bands corresponding to the vibrations of its hydroxyl and ether functionalities, as well as its alkyl backbone.

IR Spectral Data

The following table summarizes the key absorption peaks observed in the infrared spectrum of **2-propoxyethanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2960, ~2870	Strong	C-H stretch (alkane)
~1110	Strong	C-O stretch (ether)
~1060	Strong	C-O stretch (primary alcohol)

Data interpreted from the spectrum available on ChemicalBook.

Experimental Protocol for IR Spectroscopy

The infrared spectrum of liquid **2-propoxyethanol** can be obtained using the following protocol:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation:

- Ensure the sample of **2-propoxyethanol** is pure and free of water, as water has a strong IR absorption that can interfere with the spectrum.
- Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Gently press the plates together to form a thin liquid film.
- Alternatively, a demountable cell with a defined path length can be used for quantitative analysis.

Data Acquisition:

- Record a background spectrum of the empty salt plates or cell.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H NMR and ^{13}C NMR are essential for the structural elucidation and confirmation of **2-propoxyethanol**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-propoxyethanol** provides information on the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.92	Triplet	3H	-CH ₃
1.57	Sextet	2H	-CH ₂ -CH ₃
2.5 (approx.)	Singlet (broad)	1H	-OH
3.44	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₃
3.53	Triplet	2H	-O-CH ₂ -CH ₂ -OH
3.72	Triplet	2H	-CH ₂ -OH

Data interpreted from the spectrum available on ChemicalBook.^[1] Multiplicities and coupling constants are inferred from the peak patterns.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum indicates the number of unique carbon environments in the molecule. Based on the structure of **2-propoxyethanol**, five distinct carbon signals are expected.

Chemical Shift (δ , ppm)	Assignment
~10	-CH ₃
~23	-CH ₂ -CH ₃
~62	-CH ₂ -OH
~71	-O-CH ₂ -CH ₂ -OH
~73	-O-CH ₂ -CH ₂ -CH ₃

Note: The provided ¹³C NMR data is based on predicted values and typical chemical shift ranges for similar functional groups. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of **2-propoxyethanol**:

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

Sample Preparation:

- Dissolve approximately 5-20 mg of **2-propoxyethanol** in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

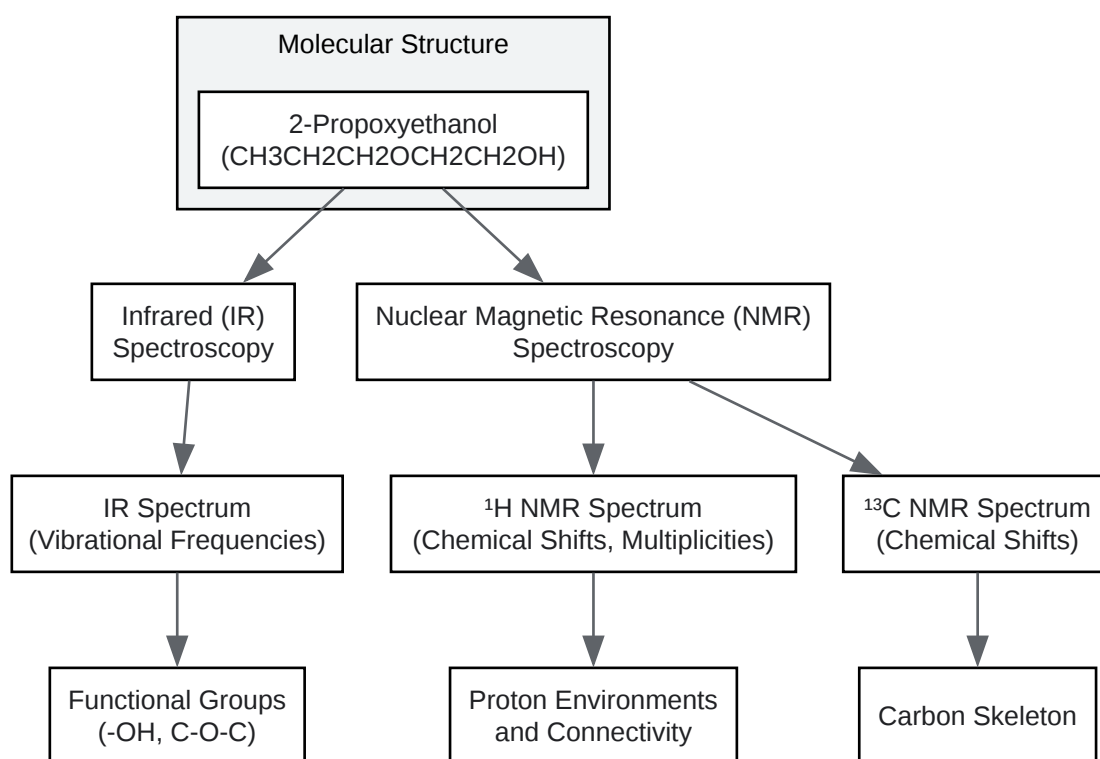
Data Acquisition:

- Insert the NMR tube into the spectrometer probe.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
- Process the acquired free induction decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of **2-propoxyethanol** to the interpretation of its spectroscopic data.



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Caption: Workflow of Spectroscopic Analysis for **2-Propoxyethanol**.

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References

- 1. 2-PROPOXYETHANOL(2807-30-9) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Propoxyethanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165432#spectroscopic-data-of-2-propoxyethanol-ir-nmr]

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